(R)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid
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Overview
Description
®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a dioxolane ring through a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Methoxycarbonylation: The dioxolane ring is then subjected to methoxycarbonylation using methyl chloroformate and a base such as triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the methoxycarbonylated dioxolane with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dioxolane ring and methoxycarbonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)phenylacetic acid
- ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzamide
Uniqueness
Compared to similar compounds, ®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid stands out due to its specific structural arrangement, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C14H16O6 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
PCLHPOXWGFYRRM-VIFPVBQESA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC(=O)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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